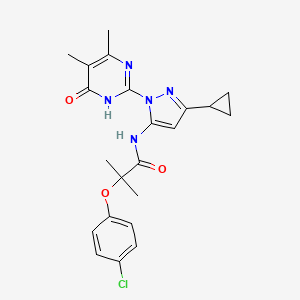![molecular formula C22H25BrN2O3 B2667386 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106750-32-6](/img/structure/B2667386.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the hexahydroimidazo[1,2-a]pyridin-1-ium bromide group would likely contribute significantly to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of the functional groups and the overall structure of the molecule. For example, the presence of the hydroxy group could potentially make the compound somewhat polar, which would affect its solubility in various solvents .Aplicaciones Científicas De Investigación
N-Heterocyclic Carbene (NHC) Derivatives Applications
N-Heterocyclic carbene derivatives, such as those derived from imidazolium salts, have been explored for their potential in forming complex structures with metals. These complexes have significant implications in catalysis, including the facilitation of various organic transformations. For instance, the generation of carbene complexes with gold and rhodium has been demonstrated, showcasing the utility of these compounds in synthesizing metal-carbene complexes for catalytic applications (Laus et al., 2010).
Ionic Liquid Promoted Synthesis
Compounds related to imidazo[1,2-a]pyridines have been synthesized using ionic liquids, demonstrating a methodology that offers good to excellent yields. This process highlights the role of ionic liquids in promoting efficient synthesis of complex heterocyclic compounds, which could be relevant for the synthesis of derivatives of the compound (Shaabani et al., 2006).
Fluorescent Probes Development
Benzimidazolium salts have been developed as fluorescent probes for detecting ions in aqueous media. Such research indicates the potential for developing fluorescent probes based on imidazo[1,2-a]pyridin-1-ium derivatives for selective ion detection, which can have wide applications in chemical sensing and environmental monitoring (Bishnoi & Milton, 2017).
Antimicrobial Agent Development
Water-soluble silver(I)-carbene complexes derived from N-heterocyclic carbene ligands have shown improved bactericidal activities compared to traditional silver nitrate solutions. This suggests that derivatives of the compound could potentially be utilized in the development of new antimicrobial agents, expanding the arsenal of available treatments against microbial infections (Melaiye et al., 2004).
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties and potential biological activity. It could also be interesting to explore the properties of related compounds, to gain a better understanding of how the structure of the molecule affects its properties .
Propiedades
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N2O3.BrH/c1-16-5-4-6-18(13-16)23-15-22(25,24-10-3-2-7-21(23)24)17-8-9-19-20(14-17)27-12-11-26-19;/h4-6,8-9,13-14,25H,2-3,7,10-12,15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKFKWKLDYIHE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC5=C(C=C4)OCCO5)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)

![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)

![N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2667313.png)
![2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2667314.png)
![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)
![Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B2667317.png)

![5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)
